Cas no 22260-51-1 (Bromocriptine mesylate)

Bromocriptine mesylate is a potent dopamine agonist, commonly used in the treatment of Parkinson's disease and hyperprolactinemia. It exhibits high selectivity for dopamine D2 receptors, offering a targeted therapeutic approach. Its rapid onset and long duration of action make it a valuable tool in managing these conditions, with minimal side effects compared to other medications.
Bromocriptine mesylate structure
Bromocriptine mesylate structure
商品名:Bromocriptine mesylate
CAS番号:22260-51-1
MF:C32H40N5O5Br.CH4O3S
メガワット:750.700160000001
MDL:MFCD09028065
CID:52016
PubChem ID:31100

Bromocriptine mesylate 化学的及び物理的性質

名前と識別子

    • Bromocriptine mesylate
    • 2-Bromo-alpha-ergocryptine methanesulfonate
    • (+)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6'-18-trione methanesulfonate salt
    • 2-Bromo α-Ergocryptine Mesylate
    • 2-BroMo-α-ergocryptine Methanesulfonate salt
    • Bromocriptine (mesylate)
    • Bromocriptine Methanesulphonate
    • CB-154
    • Bromocriptine mesilate
    • Parlodel
    • (+)-2-Bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate salt
    • (+)-Bromocriptine methanesulfonate salt
    • Bromocriptine mesylate salt
    • CAS-22260-51-1
    • BROMOCRIPTINE MESILATE (MART.)
    • CB 154 methanesulfonate (salt)
    • 2-Bromoergocryptine monomethanesulfonate (salt)
    • Bromocriptine mesylate (USP)
    • 2-Bromo alpha-Ergocryptine Mesylate
    • Tox21_500171
    • SR-01000597796-1
    • DTXSID6020197
    • .alpha.-Ergocryptine, methanesulfonate
    • NCGC00260856-01
    • B 2134
    • 2-Bromine-alpha-ergocryptine methanesulfonate
    • (5'alpha)-2-bromo-12'-hydroxy-5'-(2-methylpropyl)-3',6',18-trioxo-2'-(propan-2-yl)ergotaman methanesulfonate (salt)
    • C32H40BrN5O5.CH3SO3H
    • D81822
    • Bromocriptine mesylate [USAN]
    • 2-Bromo-alpha-ergocryptine mesylate
    • BROMOCRIPTINEMESYLATE
    • BROMOCRIPTINE MESYLATE [USP-RS]
    • BROMOCRIPTINE MESILATE (EP MONOGRAPH)
    • ERGOTAMAN-3',6',18-TRIONE, 2-BROMO-12'-HYDROXY-2'-(1-METHYLETHYL)-5'-(2-METHYLPROPYL)-, MONOMETHANESULFONATE (SALT), (5'.ALPHA.)-
    • 2-Bromoergocryptine Mesylate
    • 2-Bromo-alpha-ergokryptine-mesilate
    • CCG-220121
    • Prestwick_771
    • 22260-51-1
    • Ergotaman-3',6',18-trione, 2-bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-, monomethanesulfonate (salt), (5'alpha)-
    • BROMOCRIPTINE MESYLATE [VANDF]
    • BROMOCRIPTINE MESYLATE [USP MONOGRAPH]
    • 2-Bromo ?-Ergocryptine Mesylate
    • Cycloset
    • 2-BROMOERGOCRYPTINE MONOMETHANESULPHONATE (SALT)
    • HMS3712I04
    • Tox21_303597
    • CS-6048
    • Bromocriptine mesylate (USAN:USP)
    • (+)-Bromocriptine methanesulfonate
    • SR-01000075356
    • AKOS015896276
    • 2-Bromo-12'-hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
    • BROMOCRIPTINE MESYLATE (USP MONOGRAPH)
    • EU-0100171
    • Pravidel
    • NSC169774
    • BROMOCRIPTINE MESILATE [EP MONOGRAPH]
    • NSC-755915
    • SR-01000597796
    • DTXCID00197
    • Bromocryptine methanesulfonate
    • ERGOTAMAN-3',6',18-TRIONE, 2-BROMO-12'-HYDROXY-2'-(1-METHYLETHYL)-5'-(2-METHYLPROPYL)-, MONOMETHANESULPHONATE (SALT), (5'alpha)-
    • BROMOCRIPTINE MESILATE [MART.]
    • 2-Bromo-alpha-ergokryptine-mesilate [German]
    • BB164266
    • Q27105974
    • Bromocriptine mesilate (JP17)
    • BROMOCRIPTINE MESILATE [WHO-DD]
    • LP00171
    • BROMOCRIPTINE MESYLATE [ORANGE BOOK]
    • Bromocriptine mesylate [USAN:USP]
    • HMS3411K09
    • 2-Bromo-.alpha.-ergocryptine monomethanesulfonate
    • EINECS 244-881-1
    • HB1813
    • HMS1568I04
    • Parlodel (TN)
    • CHEMBL1200503
    • CCG-221475
    • NCGC00257268-01
    • Bromocryptine mesylate
    • Bagren
    • 2-Bromo-a-ergocryptine methanesulfonate salt
    • Bromocriptine methanesulfonate
    • BROMOCRIPTINE MESILATE [JAN]
    • SR-01000075356-1
    • Bromocriptine mesylate- Bio-X
    • Bromergon
    • alpha-Ergocryptine, 2-bromo-, methanesulfonate
    • NSC 755915
    • (5'alpha)-2-bromo-12'-hydroxy-5'-isobutyl-2'-isopropyl-3',6',18-trioxoergotaman methanesulfonate
    • NSC-169774
    • A903911
    • Ergotaman-3',6',18-trione, 2-bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)-, (5.alpha.)-, methanesulfonate (1:1)
    • CHEBI:3182
    • SR-01000597796-2
    • UNII-FFP983J3OD
    • BROMOCRIPTINE METHANESULFONATE [MI]
    • HMS3260D03
    • FFP983J3OD
    • CB-154 mesylate
    • NOJMTMIRQRDZMT-GSPXQYRGSA-N
    • SCHEMBL40559
    • NS00084669
    • (5'a)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione mesylate
    • HMS3675K09
    • CB 154
    • (6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
    • ERGOTAMAN-3',6',18-TRIONE, 2-BROMO-12'-HYDROXY-2'-(1-METHYLETHYL)-5'-(2-METHYLPROPYL)-, MONOMETHANESULPHONATE (SALT), (5'.ALPHA.)-
    • HY-12705A
    • (5'alpha)-2-bromo-12'-hydroxy-5'-(2-methylpropyl)-2'-(propan-2-yl)-3',6',18-trioxoergotaman methanesulfonate
    • Cb-154 mesilate
    • D00780
    • BROMOCRIPTINE MESYLATE (USP-RS)
    • 2-Bromo a-Ergocryptine Mesylate
    • Bromocriptine mesilate (JP18)
    • MDL: MFCD09028065
    • インチ: 1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1
    • InChIKey: NOJMTMIRQRDZMT-NEKRQHSLSA-N
    • ほほえんだ: [H][C@@]12CC3=C(Br)NC4=CC=CC(C1=C[C@@H](C(N[C@@]5(C(C)C)C(N6[C@@H](CC(C)C)C(N7CCC[C@]7([C@]6(O)O5)[H])=O)=O)=O)CN2C)=C43.OS(=O)(C)=O

計算された属性

  • せいみつぶんしりょう: 749.20900
  • どういたいしつりょう: 749.209
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 13
  • 重原子数: 48
  • 回転可能化学結合数: 6
  • 複雑さ: 1320
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 8
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 181Ų

じっけんとくせい

  • 色と性状: 白色固体2。密度(g/ml、25/4℃)
  • ゆうかいてん: 192-196° (dec)
  • ふってん: No data available
  • フラッシュポイント: No data available
  • ようかいど: H2O: 0.8 mg/mL
  • PSA: 180.96000
  • LogP: 3.98220
  • 酸性度係数(pKa): 4.90(at 25℃)
  • ひせんこうど: D20 +95° (c = 1 in methanol-methylene chloride)
  • マーカー: 13,1400
  • じょうきあつ: No data available

Bromocriptine mesylate セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H302-H410
  • 警告文: P301+P312+P330
  • 危険物輸送番号:UN 3077 9 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S22; S24/25; S36
  • 福カードFコード:3-10
  • RTECS番号:KE1595000
  • 危険物標識: Xn
  • ちょぞうじょうけん:4°C, store in sealed, dry places and keep away from moisture
  • セキュリティ用語:S22;S24/25
  • 危険レベル:9
  • リスク用語:R20/21/22
  • どくせい:LD50 in mice, rats, rabbits (mg/kg): 190, 72, 12.5 i.v. (Parkes)
  • 包装グループ:

Bromocriptine mesylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B860726-50mg
Bromocriptine mesylate
22260-51-1 99%
50mg
¥499.00 2022-09-02
TRC
B682600-10mg
2-Bromo a-Ergocryptine Mesylate
22260-51-1
10mg
$ 64.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303090-50mg
Bromocriptine mesylate
22260-51-1 99%
50mg
¥489.90 2023-09-04
DC Chemicals
DC23899-500 mg
Bromocriptine mesylate
22260-51-1 >98%
500mg
$198.0 2022-02-28
TRC
B682600-500mg
2-Bromo a-Ergocryptine Mesylate
22260-51-1
500mg
$ 282.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-200395A-500 mg
Bromocriptine mesylate,
22260-51-1 ≥98%
500MG
¥2,587.00 2023-07-11
MedChemExpress
HY-12705A-200mg
Bromocriptine mesylate
22260-51-1 99.90%
200mg
¥950 2024-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CF538-50mg
Bromocriptine mesylate
22260-51-1 99+%
50mg
435.0CNY 2021-07-14
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5842-100mg
Bromocriptine mesylate
22260-51-1 99.87%
100mg
¥ 561 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5842-50mg
Bromocriptine mesylate
22260-51-1 99.87%
50mg
¥ 460 2023-09-07

Bromocriptine mesylate 関連文献

Bromocriptine mesylateに関する追加情報

Bromocriptine Mesylate (CAS No. 22260-51-1): A Comprehensive Overview

Bromocriptine mesylate, with the chemical compound identifier CAS No. 22260-51-1, is a well-established synthetic derivative of ergotamine, widely recognized for its significant pharmacological properties. This compound belongs to the ergoline class of drugs and has garnered considerable attention in the field of pharmaceutical research and clinical applications. Its mesylate salt form enhances solubility and bioavailability, making it a preferred choice in therapeutic formulations.

The primary mechanism of action for Bromocriptine mesylate revolves around its potent dopamine receptor agonist activity. Specifically, it exerts a high affinity for D2-like dopamine receptors, which are predominantly found in the pituitary gland, brain, and peripheral tissues. By stimulating these receptors, Bromocriptine mesylate effectively inhibits the secretion of prolactin, a hormone that plays a crucial role in lactation and reproductive functions. This property makes it an invaluable therapeutic agent in managing conditions associated with hyperprolactinemia, such as galactorrhea and amenorrhea.

In addition to its dopaminergic effects, recent studies have highlighted the multifaceted pharmacological profile of Bromocriptine mesylate. Beyond its role in prolactin suppression, it has shown potential in treating neurological disorders. For instance, research indicates that Bromocriptine mesylate may modulate dopamine levels in the brain, offering therapeutic benefits in conditions like Parkinson's disease and dopamine-responsive dystonia. The compound's ability to cross the blood-brain barrier enhances its efficacy in central nervous system (CNS) applications.

The clinical utility of Bromocriptine mesylate extends to its use in treating hyperprolactinemic disorders, where elevated levels of prolactin can lead to infertility and menstrual irregularities in women. Clinical trials have demonstrated that Bromocriptine mesylate not only normalizes prolactin levels but also restores ovulatory function and improves fertility outcomes. Its efficacy has been particularly noted in patients with pituitary adenomas causing hyperprolactinemia.

Recent advancements in pharmacokinetic studies have further elucidated the absorption, distribution, metabolism, and excretion (ADME) properties of Bromocriptine mesylate. These studies have revealed that the compound exhibits a moderate half-life, allowing for once or twice daily dosing regimens. The mesylate salt formulation improves oral bioavailability, ensuring consistent therapeutic levels in the bloodstream. This has been particularly beneficial in chronic management scenarios where sustained drug exposure is essential.

The safety profile of Bromocriptine mesylate has been well-documented through extensive clinical use. Common side effects include nausea, vomiting, and peripheral vasospasm, which are generally manageable with dose adjustments or symptomatic treatment. Rare but serious adverse effects include cardiac valve abnormalities and pulmonary fibrosis, necessitating careful monitoring in patients with pre-existing cardiovascular or respiratory conditions.

In conclusion, Bromocriptine mesylate (CAS No. 22260-51-1) remains a cornerstone therapeutic agent in managing hyperprolactinemia and certain neurological disorders. Its dopaminergic properties, coupled with improved pharmacokinetic characteristics due to its mesylate salt form, make it a versatile and effective drug. Ongoing research continues to explore novel applications and refine dosing strategies for this compound, ensuring its continued relevance in modern medicine.

おすすめ記事

推奨される供給者
atkchemica
(CAS:22260-51-1)Bromocriptine mesylate
CL1374
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ